3-Chloro-1H-indazole

Overview

Description

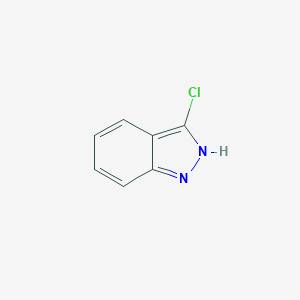

3-Chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the third position of the indazole ring makes this compound a unique derivative with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzonitrile with hydrazine hydrate under acidic conditions. Another method includes the reaction of 2-chlorobenzaldehyde with hydrazine, followed by cyclization in the presence of a base .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of transition metal catalysts to enhance yield and selectivity. For example, copper(II) acetate-catalyzed cyclization of 2-chlorobenzonitrile with hydrazine hydrate in dimethyl sulfoxide under an oxygen atmosphere has been reported to produce high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-indazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

Electrophilic Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used

Major Products Formed:

N-Alkylated Derivatives: Formed through nucleophilic substitution.

Acylated and Sulfonylated Derivatives: Formed through electrophilic substitution.

Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions

Scientific Research Applications

3-Chloro-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It is a key intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with key proteins. The molecular targets and pathways involved include kinases, receptors, and enzymes critical to disease processes .

Comparison with Similar Compounds

1H-Indazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

2-Chloro-1H-indazole: Chlorine is positioned at the second position, leading to distinct chemical properties.

3-Bromo-1H-indazole: Bromine substituent instead of chlorine, affecting its reactivity and applications

Uniqueness of 3-Chloro-1H-indazole: The presence of the chlorine atom at the third position enhances its electrophilicity and reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its unique chemical properties also contribute to its potential as a pharmacophore in drug discovery .

Biological Activity

3-Chloro-1H-indazole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of indazole, a bicyclic compound formed by the fusion of benzene and pyrazole rings. Indazoles and their derivatives have been recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, antiparasitic, and anticancer properties . The introduction of chlorine at the 3-position enhances the compound's biological profile.

Antiparasitic Activity

Recent studies have highlighted the antileishmanial properties of 3-chloro-6-nitro-1H-indazole derivatives. These compounds have shown promising results against Leishmania major, with one study reporting an IC50 value indicating effective inhibition of parasite growth. The mechanism involves interaction with trypanothione reductase (TryR), a crucial enzyme for the survival of the parasite .

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-Indazole Derivatives

| Compound ID | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound 13 | 5.0 | Trypanothione reductase | |

| Compound 11 | 10.2 | Trypanothione reductase | |

| Compound 6o | 7.5 | Trypanothione reductase |

Antitumor Activity

Indazole derivatives, including those based on the 3-chloro structure, have exhibited significant antitumor activity. For instance, one study demonstrated that a specific derivative showed an IC50 value of 5.15 µM against the K562 cell line, suggesting its potential as an anticancer agent. The compound was found to induce apoptosis through modulation of Bcl2 family proteins and the p53/MDM2 pathway .

Table 2: Antitumor Activity of Indazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 6o | K562 | 5.15 | Inhibition of Bcl2 and p53/MDM2 pathways | |

| Compound X | HeLa | 12.0 | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes in various biological pathways, including trypanothione reductase in leishmanial parasites .

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through pathways involving Bcl2 family proteins and p53 regulation .

- Anti-inflammatory Effects : Indazole derivatives have also demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

Case Studies

-

Antileishmanial Efficacy :

A study investigated various derivatives of indazole against Leishmania major. The results indicated that modifications at the nitrogen positions significantly enhanced antileishmanial activity, with several compounds showing IC50 values in the low micromolar range . -

Anticancer Potential :

Another research effort focused on synthesizing novel indazole derivatives targeting cancer cell lines. The findings revealed that certain compounds not only inhibited cell proliferation but also triggered apoptotic pathways effectively in vitro .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chloro-1H-indazole, and how are they experimentally determined?

- Answer : this compound (C₇H₅ClN₂) has a molecular weight of 152.58 g/mol and a melting point of 149°C. Key properties include a hydrogen bond donor count of 1 and a topological polar surface area of 28.7 Ų, which influence solubility and reactivity. Experimental characterization typically employs:

- Melting point analysis (differential scanning calorimetry) .

- Spectroscopic techniques (¹H/¹³C NMR, IR) for functional group identification .

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : The compound is synthesized via:

- Cyclocondensation reactions of o-substituted benzaldehyde derivatives with hydrazines under acidic conditions .

- Intramolecular cyclization of chlorinated precursors using catalysts like Cu(I) or Pd(II) .

- Nitrogen-directed C–H activation for regioselective chlorination .

- Key challenge : Avoiding over-chlorination by optimizing reaction time and temperature .

Advanced Research Questions

Q. How can cross-dehydrogenative coupling (CDC) reactions involving this compound be optimized for higher yields?

- Answer : CDC reactions with alcohols (e.g., ethanol) yield 3-alkoxyindazoles but often show low efficiency (~16% yield). Optimization strategies include:

- Catalyst screening : Transition metals (e.g., FeCl₃) or iodine-based catalysts improve regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products .

- Electronic effects : The electron-withdrawing chloro group reduces nucleophilicity, requiring longer reaction times compared to nitro-substituted analogs (e.g., 3-methyl-6-nitro-1H-indazole, 20% yield) .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

- Answer : X-ray crystallography using SHELXL software confirms bond lengths, angles, and packing motifs. For example:

- 3-Chloro-1-methyl-5-nitro-1H-indazole exhibits a planar indazole core with a nitro group at C5 and chloro at C3, validated by R values < 0.05 .

- Torsional angles between substituents are critical for predicting π-π stacking in drug design .

Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry?

- Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways (e.g., electrophilic substitution at C4 or C7) .

- Case study : The chloro group at C3 directs electrophiles to C4/C7 positions, validated by experimental nitration studies .

Q. How can contradictions in reported reaction efficiencies for this compound be resolved?

- Answer : Discrepancies in yields (e.g., CDC reactions vs. alkylation) arise from:

- Steric hindrance : Bulkier substituents reduce accessibility to the indazole core .

- Solvent purity : Trace water in DMF hydrolyzes intermediates, lowering yields .

- Resolution : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Properties

IUPAC Name |

3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHAGNNWDZSKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183363 | |

| Record name | 3-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29110-74-5 | |

| Record name | 3-Chloroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-1H-INDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV55A79UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.